molecular formula C17H13Cl2N3OS B6100277 benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No. B6100277
M. Wt: 378.3 g/mol
InChI Key: HZOCNBQXZIKIBC-KEBDBYFISA-N
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Description

Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone, also known as DCTH, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of various genes involved in tumor growth and inflammation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation and pain, and improve the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, including its poor solubility in water and some organic solvents, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields such as catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in various fields.

Synthesis Methods

Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzylamine with thiosemicarbazide in the presence of benzaldehyde. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst for various organic reactions. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a template for the synthesis of mesoporous materials.

properties

IUPAC Name

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2,4-dichlorophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-13-7-6-12(14(19)9-13)8-15-16(23)21-17(24-15)22-20-10-11-4-2-1-3-5-11/h1-7,9-10,15H,8H2,(H,21,22,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOCNBQXZIKIBC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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